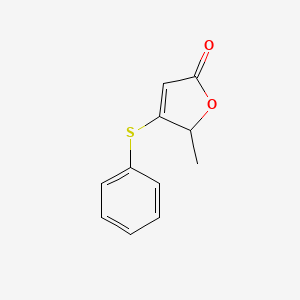
2(5H)-Furanone, 5-methyl-4-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 5-methyl-4-(phenylthio)- is an organic compound that belongs to the furanone family This compound is characterized by a furanone ring with a methyl group at the 5-position and a phenylthio group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-methyl-4-(phenylthio)- typically involves the reaction of a furanone precursor with a phenylthiol reagent. One common method is the nucleophilic substitution reaction where the phenylthiol group is introduced to the furanone ring under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 5-methyl-4-(phenylthio)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Furanone, 5-methyl-4-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the phenylthio group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted furanones depending on the nucleophile used.
Applications De Recherche Scientifique
2(5H)-Furanone, 5-methyl-4-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 5-methyl-4-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furanone ring can also participate in various biochemical pathways, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(5H)-Furanone, 5-methyl-4-(methylthio)-: Similar structure but with a methylthio group instead of a phenylthio group.
2(5H)-Furanone, 5-methyl-4-(ethylthio)-: Similar structure but with an ethylthio group instead of a phenylthio group.
2(5H)-Furanone, 5-methyl-4-(butylthio)-: Similar structure but with a butylthio group instead of a phenylthio group.
Uniqueness
2(5H)-Furanone, 5-methyl-4-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. The phenylthio group enhances the compound’s ability to interact with aromatic systems and thiol-containing enzymes, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
75717-37-2 |
|---|---|
Formule moléculaire |
C11H10O2S |
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
2-methyl-3-phenylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C11H10O2S/c1-8-10(7-11(12)13-8)14-9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
HXPAQTVSKLBDQM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CC(=O)O1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid](/img/structure/B14438788.png)

![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
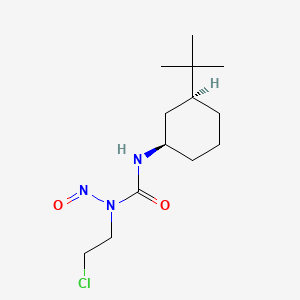
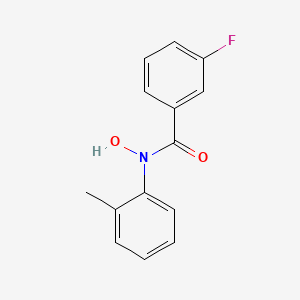

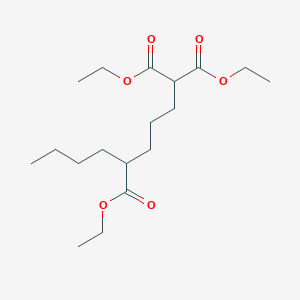
![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)
![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)
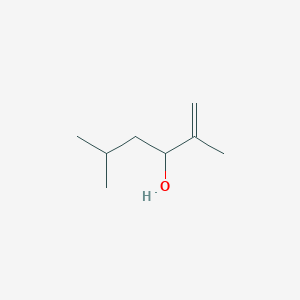
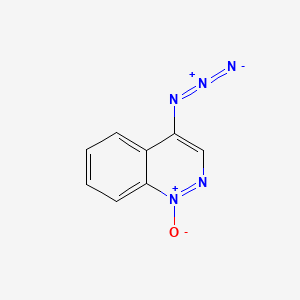
![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)
